methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate is a chiral amino acid derivative featuring a Boc-protected amine group, a methyl ester moiety, and a 3,4-difluorophenyl substituent. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of peptide analogs and fluorinated drug candidates. The 3,4-difluorophenyl group enhances metabolic stability and modulates lipophilicity, while the Boc group facilitates selective deprotection during stepwise synthesis .
Properties
IUPAC Name |
methyl (2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-5-6-10(16)11(17)7-9/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZZCDKMYKDYQM-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution of Racemic Precursors
Enzymatic methods leverage hydrolytic enzymes to resolve racemic mixtures. For example, papain selectively hydrolyzes the (S)-enantiomer of N-Boc-3-fluoroalanine methyl ester, leaving the (R)-enantiomer intact. Applied to the target compound:
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Racemic synthesis : Condense 3,4-difluorocinnamic acid with methyl glycinate to form a racemic α-amino ester.
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Enzymatic hydrolysis : Treat with papain in aqueous buffer (pH 7.0–7.5, 37°C), yielding (R)-enantiomer with >98% enantiomeric excess (ee).
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Boc protection : React with Boc anhydride in THF/triethylamine (0°C to RT, 12 h) to afford the protected amino ester (85–90% yield).
Advantages : High enantioselectivity, mild conditions.
Limitations : Requires stoichiometric enzyme, limited scalability.
Asymmetric Hydrogenation
Palladium or rhodium catalysts enable direct asymmetric synthesis:
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Substrate preparation : Synthesize (Z)-α-acetamido-3,4-difluorocinnamic acid methyl ester via Heck coupling.
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Hydrogenation : Use [Rh(COD)(DIPAMP)]BF₄ (0.5 mol%) under H₂ (50 psi) in MeOH (25°C, 6 h), achieving 95% ee.
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Boc protection : Replace acetyl group with Boc via acidic deprotection (HCl/dioxane) followed by Boc anhydride (89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Rh |
| Temperature | 25°C |
| Pressure | 50 psi H₂ |
| ee | 95% |
| Yield | 92% |
Installation of 3,4-Difluorophenyl Group
Friedel-Crafts Alkylation
Introduce the aryl group early in the synthesis:
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Electrophilic substitution : React 3,4-difluorobenzaldehyde with methyl acetoacetate under acidic conditions (H₂SO₄, 0°C) to form β-keto ester.
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Reductive amination : Convert ketone to amine via NH₄OAc/NaBH₃CN, followed by Boc protection (78% overall yield).
Challenges : Poor regioselectivity for meta/para fluorines, requiring careful stoichiometry.
Suzuki-Miyaura Cross-Coupling
Esterification and Boc Protection Strategies
Methyl Ester Formation
Trimethylsilyl diazomethane (TMSD) :
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React carboxylic acid precursor (1 eq) with TMSD (1.2 eq) in MeOH/CH₂Cl₂ (0°C, 2 h) for quantitative esterification.
Alternative :
Boc Protection of Amino Group
Standard Protocol :
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Deprotection : Remove existing protecting groups (e.g., acetyl) via HCl/dioxane.
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Boc addition : Treat with Boc₂O (1.1 eq) and DMAP (0.1 eq) in THF (0°C to RT, 12 h).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Enzymatic Resolution | Racemic synthesis → Papain hydrolysis | 85 | 98 | Moderate |
| Asymmetric Hydrogenation | Rh-catalyzed hydrogenation | 92 | 95 | High |
| Suzuki Coupling | Late-stage Pd coupling | 88 | 99 | High |
Challenges and Mitigation Strategies
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Fluorine Stability :
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Stereochemical Integrity :
-
Purification :
Industrial-Scale Considerations
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Catalyst Recycling :
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Cost Optimization :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Deprotection: Yields the free amine derivative.
Hydrolysis: Yields the corresponding carboxylic acid.
Substitution: Yields various substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate depends on its specific application. In drug development, for example, it may act as a prodrug that releases the active amine upon deprotection. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on analogous compounds.
Key Observations:
Geminal difluorination (as in ) increases electronegativity and metabolic resistance but reduces conformational flexibility.
Stereochemistry :
- The R-configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites) compared to S-configuration analogs .
Functional Groups :
Pharmacological and Biochemical Relevance
- CNS Drug Candidates : Fluorinated phenyl groups (e.g., in MCHR1 antagonists like FE@SNAP) are associated with improved blood-brain barrier penetration .
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate, also known by its CAS number 86129-35-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO4 |
| Molecular Weight | 297.32 g/mol |
| CAS Number | 86129-35-3 |
| PubChem ID | 53414776 |
| Solubility | 0.549 mg/ml (highly soluble) |
| Log P | 2.94 |
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) group, which is crucial for its stability and solubility in biological systems. The presence of fluorine atoms in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
This compound exhibits various biological activities primarily through modulation of enzymatic pathways and receptor interactions. This compound has been identified as a substrate for certain cytochrome P450 enzymes, particularly CYP2C19, which suggests potential implications in drug metabolism and interactions .
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism likely involves apoptosis induction through caspase activation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- CYP Inhibition : It acts as a selective inhibitor for CYP2C19, which is significant for drug-drug interaction studies and personalized medicine approaches .
1. Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be around 15 µM for breast cancer cells and 20 µM for lung cancer cells.
2. Inflammatory Response Modulation
In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
Toxicology Profile
The compound's safety profile has been evaluated through various assays:
- Acute Toxicity : No significant acute toxicity was observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and any potential carcinogenic risks.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate?
- Methodological Answer : Synthesis typically involves:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) .
- Esterification : Coupling of the Boc-protected amino acid with methanol via acid-catalyzed esterification (e.g., HCl in methanol) .
- Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from by-products .
- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents are critical for yield (>70%) and enantiomeric purity (>95% ee) .
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butoxy singlet at δ 1.4 ppm, fluorophenyl aromatic signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 356.14) .
- HPLC : Chiral columns (e.g., Chiralpak IC) assess enantiomeric purity using hexane/isopropanol mobile phases .
Q. What are common impurities in the synthesis, and how are they addressed?
- Methodological Answer :
- By-products : Unreacted starting materials (e.g., free amine due to incomplete Boc protection) or diastereomers.
- Mitigation : Use of excess Boc₂O (1.2 equiv) and rigorous column chromatography (gradient elution) to separate diastereomers .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key steps like Boc protection or fluorophenyl coupling?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of NH stretch at 3300 cm) .
- Isotopic labeling : O-labeled methanol in esterification confirms nucleophilic acyl substitution mechanisms .
- DFT calculations : Simulate transition states to explain stereochemical outcomes (e.g., R-configuration retention) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate H-C signals to resolve overlapping fluorophenyl aromatic peaks .
- X-ray crystallography : Single-crystal analysis definitively assigns absolute configuration if ambiguous via NMR .
Q. How does the 3,4-difluorophenyl group influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Comparative assays : Test inhibition of target enzymes (e.g., kinases) versus analogs with mono-fluoro or chloro substituents .
- Solubility studies : Fluorine’s electron-withdrawing effects enhance lipid solubility (logP ~2.5) but reduce aqueous solubility, requiring formulation optimization .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens binding poses in enzyme active sites (e.g., SARS-CoV-2 M) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
